molecular formula C24H21NO3 B2990246 1'-(naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one CAS No. 877811-11-5

1'-(naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one

Cat. No.: B2990246
CAS No.: 877811-11-5
M. Wt: 371.436
InChI Key: NDBZOVONWVFTQI-UHFFFAOYSA-N
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Description

1'-(Naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one is a complex organic compound featuring a naphthalene ring system conjugated to a spirocyclic chromene and piperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1'-(Naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one typically involves multiple steps, starting with the formation of the naphthalene-1-carbonyl chloride intermediate. This intermediate is then reacted with appropriate spirocyclic precursors under controlled conditions to form the final product. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, involving large reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography or crystallization, would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1'-(Naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

Scientific Research Applications

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the creation of new chemical entities with diverse functionalities.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of novel therapeutic agents targeting specific diseases.

  • Industry: The compound's unique structure makes it valuable in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

1'-(Naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one can be compared to other similar compounds, such as:

  • Naphthalene-1-carbonyl chloride: A key intermediate in the synthesis of various organic compounds.

  • Chromene derivatives: Other chromene-based compounds with diverse biological activities.

  • Piperidine derivatives: Compounds featuring piperidine rings with applications in pharmaceuticals and materials science.

Properties

IUPAC Name

1'-(naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3/c26-21-16-24(28-22-11-4-3-9-20(21)22)12-14-25(15-13-24)23(27)19-10-5-7-17-6-1-2-8-18(17)19/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBZOVONWVFTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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